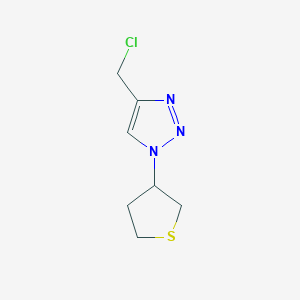

4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole

Descripción

4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a chloromethyl group at position 4 and a tetrahydrothiophene ring at position 1. The tetrahydrothiophene moiety introduces a sulfur-containing saturated ring, which may enhance solubility in polar solvents and influence electronic properties via conjugation. The chloromethyl group (-CH2Cl) is a reactive substituent, serving as a versatile handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .

Propiedades

IUPAC Name |

4-(chloromethyl)-1-(thiolan-3-yl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWCUSSRJHMBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a chloromethyl group and a tetrahydrothiophene moiety, contributing to its potential pharmacological properties. The triazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The molecular formula of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is CHClNS. Its structural characteristics include:

- Chloromethyl group : Enhances reactivity and potential for further functionalization.

- Tetrahydrothiophene ring : Imparts unique steric and electronic properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal and bacterial growth. For instance:

- Antifungal Activity : Compounds containing the 1,2,3-triazole structure have shown promising results against various fungal strains, including Candida species. The mechanism often involves interference with ergosterol synthesis in fungal cell membranes .

- Antibacterial Activity : Triazoles have demonstrated activity against a range of bacteria, with variations in potency depending on substituents on the triazole ring. Studies have reported that halogenated derivatives exhibit enhanced antibacterial effects compared to their non-halogenated counterparts .

Anticancer Potential

Triazole derivatives are increasingly explored for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Some studies have highlighted that triazoles can activate apoptotic pathways by upregulating pro-apoptotic factors like p53 and caspase-3 in cancer cell lines such as MCF-7 .

- Case Study : A specific derivative demonstrated an IC value of 10.38 µM against MCF-7 cells, indicating significant cytotoxicity and potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | C. albicans | 0.020 | |

| Antibacterial | E. coli | 0.050 | |

| Anticancer | MCF-7 | 10.38 |

The biological activity of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole can be attributed to its ability to:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C8H10ClN3S and a molecular weight of approximately 203.7 g/mol. It features a triazole ring, which is known for its biological activity and ability to form stable complexes with metal ions. The presence of the chloromethyl group enhances its reactivity, making it suitable for further chemical modifications.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on 1,2,3-triazoles, including compounds similar to 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, showed potential against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .

Anticancer Properties

Triazole compounds have been investigated for their anticancer activities. In vitro studies indicated that derivatives of triazole can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a related compound demonstrated efficacy against breast cancer cell lines by promoting cell cycle arrest and apoptosis .

Material Science Applications

Polymer Chemistry

The incorporation of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole into polymer matrices has been explored for creating advanced materials with enhanced properties. The chloromethyl group allows for easy functionalization, leading to polymers that exhibit improved thermal stability and mechanical strength. These materials are being researched for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound is utilized as a building block for synthesizing nanostructured materials. Its ability to coordinate with metal ions makes it valuable in creating metal-organic frameworks (MOFs) that have applications in gas storage and catalysis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these bacteria, suggesting significant potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In another investigation focused on anticancer properties, a derivative of the triazole compound was tested on human lung cancer cells. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells by up to 40% at the highest concentration tested .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC values < 10 µg/mL against pathogens |

| Anticancer agents | Induction of apoptosis in cancer cell lines | |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |

| Nanostructured materials | Improved gas adsorption properties |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole and related compounds:

Key Observations :

- The chloromethyl group in the target compound distinguishes it from aryl-substituted analogs (e.g., 4-chlorophenyl in ), offering enhanced reactivity for derivatization.

- The tetrahydrothiophene ring introduces a sulfur atom, which may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl groups in ).

- Halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ) prioritize electronic effects (e.g., electron-withdrawing -Cl/-F) over reactivity, unlike the target compound’s chloromethyl group.

Physicochemical Properties

- Solubility : The tetrahydrothiophene ring likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.

- Stability : The 1,2,3-triazole core is chemically inert under physiological conditions , but the chloromethyl group may confer sensitivity to hydrolysis or nucleophilic attack.

Métodos De Preparación

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The most common method for synthesizing 1,2,3-triazoles is the CuAAC reaction, which offers regioselectivity for the 1,4-disubstituted triazole isomer. This method involves:

- Reactants : Organic azides and terminal alkynes.

- Catalyst : Copper(I) salts, often CuI or CuSO₄ with a reducing agent such as sodium ascorbate.

- Conditions : Aqueous or mixed solvent systems, ambient temperature or mild heating, often under ultrasonic irradiation to enhance reaction rates.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| CuAAC | CuI, water, 60°C, 30 min, ultrasonic | High (up to 86%) |

This approach provides a high regioselectivity for the 1,4-disubstituted isomer, suitable for subsequent functionalization.

Modification of Sakai Reaction

Bai et al. introduced a modified Sakai reaction involving α-chlorotosylhydrazones to produce 1,2,3-triazoles via cycloaddition with arylamines, offering an alternative route especially for disubstituted derivatives.

Functionalization to Introduce Chloromethyl and Tetrahydrothiophen-3-yl Groups

Chloromethylation of Triazoles

Chloromethylation typically employs chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions. However, for selective chloromethylation of the triazole ring, nucleophilic substitution at the N- or C-positions is preferred, often facilitated by:

- Reagents : Formaldehyde derivatives and hydrochloric acid.

- Conditions : Controlled temperature to prevent over-chloromethylation or side reactions.

Data from recent studies suggest that chloromethylation of triazoles can be achieved with yields exceeding 70% under optimized conditions, although specific details for the tetrahydrothiophen-3-yl derivative remain limited.

Specific Preparation Pathway for the Target Compound

Based on recent patent literature and research articles, a plausible synthesis pathway is as follows:

Step 1: Synthesis of 1,2,3-Triazole Core

- Reactants : Organic azide and terminal alkyne.

- Method : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Conditions : Aqueous media, CuI catalyst, room temperature or mild heating, ultrasonic assistance for enhanced yield.

Step 2: N- or C-Functionalization with Chloromethyl

- Reagents : Formaldehyde derivatives (e.g., paraformaldehyde) with HCl.

- Conditions : Controlled temperature (0–25°C), to prevent over-chloromethylation.

- Outcome : Formation of chloromethylated triazole at the desired position.

Step 3: Introduction of Tetrahydrothiophen-3-yl Group

- Reagents : Tetrahydrothiophen-3-yl halides or sulfonates.

- Method : Nucleophilic substitution with the chloromethylated intermediate.

- Conditions : Use of bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.

Step 4: Purification and Characterization

- Purification via column chromatography.

- Structural confirmation through NMR, MS, and IR spectroscopy.

Data Table Summarizing Preparation Methods

Research Findings and Considerations

- Selectivity and Yield: The CuAAC method provides a reliable route to the triazole core with high regioselectivity, which is crucial for subsequent functionalization.

- Reaction Conditions: Mild conditions are preferred to prevent isomerization or side reactions, especially during chloromethylation.

- Reagent Choice: The use of specific chloromethylating agents and tetrahydrothiophen-3-yl derivatives influences the overall yield and purity.

- Purification: Chromatographic techniques are essential to isolate the desired product, especially to remove isomeric by-products.

Q & A

Q. Table 1. Comparative Catalytic Systems for Triazole Synthesis

| Catalyst | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) | Reference |

|---|---|---|---|---|

| CuSO₄ | 50 | 95 | >99:1 | |

| Ag-Zn | 80 | 83 | 95:5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.